N-Butyl-N-(2-methyl-2H-tetrazol-5-yl)cyclopentanecarboxamide
Description
N-Butyl-N-(2-methyl-2H-tetrazol-5-yl)cyclopentanecarboxamide is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in medicinal chemistry, particularly as bioisosteres for carboxylic acids. This compound is characterized by the presence of a tetrazole ring, which imparts unique chemical and biological properties.
Properties
CAS No. |
62400-22-0 |
|---|---|
Molecular Formula |
C12H21N5O |
Molecular Weight |
251.33 g/mol |
IUPAC Name |
N-butyl-N-(2-methyltetrazol-5-yl)cyclopentanecarboxamide |
InChI |
InChI=1S/C12H21N5O/c1-3-4-9-17(12-13-15-16(2)14-12)11(18)10-7-5-6-8-10/h10H,3-9H2,1-2H3 |
InChI Key |
ZMWNEAVCAJBLQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=NN(N=N1)C)C(=O)C2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-(2-methyl-2H-tetrazol-5-yl)cyclopentanecarboxamide typically involves the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc(II) chloride. The reaction is carried out in solvents like isopropanol, n-propanol, or n-butanol under mild conditions, resulting in high yields . Another method involves the use of triethylammonium chloride in nitrobenzene under microwave irradiation, which also provides good yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. The choice of solvents and catalysts is crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-(2-methyl-2H-tetrazol-5-yl)cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the tetrazole ring, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the tetrazole ring, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce amines.
Scientific Research Applications
N-Butyl-N-(2-methyl-2H-tetrazol-5-yl)cyclopentanecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in biochemical studies.
Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-Butyl-N-(2-methyl-2H-tetrazol-5-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate biological pathways, leading to therapeutic effects. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
N-Butyl-N-(2-methyl-2H-tetrazol-5-yl)cyclopropanecarboxamide: A similar compound with a cyclopropane ring instead of a cyclopentane ring.
N-[[2’-(2H-Tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-L-valine methyl ester: Another tetrazole derivative with a biphenyl group.
Uniqueness
N-Butyl-N-(2-methyl-2H-tetrazol-5-yl)cyclopentanecarboxamide is unique due to its specific ring structure and the presence of the butyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
